Ketanserin - 74050-98-9

Ketanserin

Catalog Number: EVT-271756
CAS Number: 74050-98-9
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ketanserin is a member of the class of quinazolines that is quinazoline-2,4(1H,3H)-dione which is substituted at position 3 by a 2-[4-(p-fluorobenzoyl)piperidin-1-yl]ethyl group. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist, an antihypertensive agent, a cardiovascular drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a member of quinazolines, a member of piperidines, an organofluorine compound and an aromatic ketone. It is a conjugate base of a ketanserin(1+).
Ketanserin has been investigated for the treatment of Septic Shock, Severe Sepsis, and Diabetic Foot Ulcer.
Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
Ketanserin is a quinazoline derivative and serotonin (5-hydroxytryptamine, 5HT) receptor subtype 2 (5-HTR2) antagonist with potential antihypertensive and antiplatelet activities. Following administration, ketanserin binds to and inhibits the signaling mediated by 5-HTR2, which inhibits serotonin-dependent vasoconstriction and platelet activation.
A selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. The drug is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
  • Compound Description: Ketanserinol is the primary metabolite of ketanserin, formed through hepatic metabolism. []
  • Relevance: Ketanserinol can be reoxidized to ketanserin in vivo, contributing to the prolonged half-life of ketanserin during chronic administration. [, ] This metabolic interconversion is important for understanding the pharmacokinetic profile of ketanserin.

Cinanserin

  • Compound Description: Cinanserin is a serotonin antagonist. []

Methysergide

  • Compound Description: Methysergide is a non-selective serotonin antagonist. []
  • Relevance: While methysergide displays antagonist activity at serotonin receptors, it does not bind to the monoamine transporter of chromaffin granules, a site where ketanserin has been found to bind. [] This difference in binding profiles suggests that ketanserin might have additional pharmacological activities beyond its interaction with serotonin receptors.

Tetrabenazine

  • Compound Description: Tetrabenazine is a drug that inhibits the vesicular monoamine transporter (VMAT), specifically VMAT2. []
  • Relevance: Competition binding studies demonstrated that both ketanserin and tetrabenazine bind to the monoamine transporter of chromaffin granules. [] Further, ketanserin inhibited the binding of [3H]dihydrotetrabenazine, a ligand specific for the monoamine transporter. [] These findings indicate that ketanserin can interact with the VMAT, potentially impacting monoamine storage and release.
  • Compound Description: [3H]Dihydrotetrabenazine is a radiolabeled derivative of tetrabenazine that selectively binds to the monoamine transporter, particularly VMAT2. []
  • Relevance: [3H]Dihydrotetrabenazine was instrumental in demonstrating the ability of ketanserin to inhibit its binding to the monoamine transporter, suggesting an interaction between ketanserin and this transporter. [] This finding reveals a potential additional target for ketanserin's pharmacological effects beyond serotonin receptors.

Prazosin

  • Compound Description: Prazosin is a selective α1-adrenoceptor antagonist used to treat hypertension. [, , , , ]
  • Relevance: Prazosin has been frequently used in comparative studies with ketanserin to delineate the contribution of α1-adrenoceptor blockade to ketanserin's antihypertensive effects. [, , , , ] While both drugs lower blood pressure, their mechanisms differ, with prazosin primarily acting through α1-adrenoceptor blockade and ketanserin through a combination of serotonin receptor blockade and α1-adrenoceptor blockade.

Methoxamine

  • Compound Description: Methoxamine is a selective α1-adrenoceptor agonist. [, ]
  • Relevance: Methoxamine was used as a pharmacological tool to investigate the α1-adrenoceptor blocking properties of ketanserin. [] Ketanserin attenuated the vasoconstriction induced by methoxamine, indicating its ability to block α1-adrenoceptors.

Tyramine

  • Compound Description: Tyramine is an indirect sympathomimetic drug that causes the release of norepinephrine. []
  • Relevance: Like methoxamine, tyramine was used to probe the α1-adrenoceptor blocking activity of ketanserin. [] The vasoconstriction induced by tyramine was attenuated by ketanserin, further supporting the notion that ketanserin possesses α1-adrenoceptor blocking properties.

Propranolol

  • Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist used to treat hypertension. [, , ]
  • Relevance: Propranolol was used in comparative studies with ketanserin to evaluate their respective antihypertensive efficacy and tolerability. [, , ] While both drugs reduce blood pressure, their mechanisms differ. Propranolol acts primarily through β-adrenoceptor blockade, while ketanserin achieves its antihypertensive effects through a combination of serotonin receptor blockade and α1-adrenoceptor blockade.

Ritanserin

  • Compound Description: Ritanserin is a selective serotonin 5-HT2A receptor antagonist. []
  • Relevance: Ritanserin was employed in studies investigating the role of 5-HT2A receptors in baroreflex sensitivity and blood pressure regulation. [] Similar to ketanserin, ritanserin demonstrated an ability to enhance baroreflex sensitivity, suggesting a shared mechanism involving 5-HT2A receptor blockade.

[125I]BE 2254

  • Compound Description: [125I]BE 2254 (β-(4-hydroxyphenyl)ethylaminomethyl]tetralone) is a radiolabeled ligand with high selectivity for α1-adrenergic receptors. []
  • Relevance: [125I]BE 2254 was used as a radioligand in binding studies to characterize the affinity of ketanserin for α1-adrenergic receptors in the human brain cortex. [] The results revealed that while ketanserin binds to both 5-HT2 and α1-adrenergic receptors, its affinity for α1-adrenergic receptors is lower compared to its affinity for 5-HT2 receptors.

(123)I-R91150

  • Compound Description: (123)I-R91150 is a radiolabeled ligand used as a single-photon emission computed tomography (SPECT) tracer for visualizing and quantifying 5-HT2A receptors in the brain. []
  • Relevance: Ketanserin, being a 5-HT2A receptor antagonist, was employed in displacement studies with (123)I-R91150 to assess the specificity of (123)I-R91150 binding to 5-HT2A receptors in healthy volunteers. [] The successful displacement of (123)I-R91150 by ketanserin confirmed the selectivity of the radioligand for 5-HT2A receptors.

1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM)

  • Compound Description: 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is a psychedelic drug that acts as a potent agonist at 5-HT2A receptors. []
  • Relevance: DOM was used in animal studies investigating the discriminative stimulus effects of drugs acting at 5-HT2A receptors, providing insights into the pharmacological profile of ketanserin. [] Ketanserin was able to attenuate the discriminative stimulus effects of DOM, suggesting an interaction between the two drugs at the 5-HT2A receptor level.

(R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-pipidinemethanol (MDL100907)

  • Compound Description: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-pipidinemethanol (MDL100907) is a drug that acts as a selective 5-HT2A receptor inverse agonist. []
Overview

Ketanserin is a compound originally synthesized in 1980, primarily developed as an antihypertensive agent. It functions as a selective antagonist of the serotonin 5-HT2A receptor and has also been recognized for its ability to block 5-HT receptors on platelets. This dual action contributes to its therapeutic effects, particularly in managing hypertension and other cardiovascular conditions .

Source and Classification

Ketanserin is classified under the category of serotonin antagonists, specifically targeting the 5-HT2A receptor subtype. Its chemical designation is 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide. The compound's development was motivated by the need for effective antihypertensive medications that could also influence serotonin pathways, which play a significant role in vascular regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ketanserin involves several steps, typically starting from readily available precursors. A notable method includes the reaction of 4-amino-2-methoxybenzamide with a substituted piperidine derivative. The synthesis process often employs high-performance liquid chromatography (HPLC) for purification and analysis of the final product.

For instance, one synthesis route involves dissolving 40 mg of 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide in glacial acetic acid, followed by the addition of sodium iodide (Na123I) and hydrogen peroxide (H2O2) to yield the radiolabeled version of Ketanserin, specifically [123I]R91150. The reaction is quenched with sodium sulfite and purified using HPLC, achieving a radiochemical purity greater than 96% at the time of administration .

Molecular Structure Analysis

Structure and Data

Ketanserin's molecular structure can be represented as follows:

  • Molecular Formula: C19H24F2N2O2
  • Molecular Weight: Approximately 348.41 g/mol

The compound features a piperidine ring connected to a fluorophenoxy group and an amino-substituted methoxybenzamide moiety. This structure is crucial for its interaction with serotonin receptors, influencing its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Ketanserin undergoes various chemical reactions that are essential for its synthesis and functionalization. The primary reaction involves the formation of the piperidine ring through cyclization processes, often facilitated by nucleophilic substitution reactions.

Additionally, Ketanserin can participate in metabolic reactions within the body, where it is metabolized primarily in the liver. The metabolic pathways include hydroxylation and N-dealkylation, leading to various metabolites that may retain some pharmacological activity .

Mechanism of Action

Process and Data

Ketanserin primarily exerts its effects through antagonism at the serotonin 5-HT2A receptor. By blocking this receptor, Ketanserin inhibits serotonin-mediated vasoconstriction, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in treating conditions like hypertension.

Moreover, Ketanserin's action on platelets reduces their aggregation by blocking serotonin's effect on these cells, which can be advantageous in preventing thrombotic events .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ketanserin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; slightly soluble in water.
  • Melting Point: The melting point ranges between 150°C to 155°C.

These properties are significant for formulation development and determining the compound's stability during storage .

Applications

Scientific Uses

Ketanserin has been utilized extensively in clinical settings due to its antihypertensive properties. Beyond its primary use in managing hypertension, it has also been studied for potential applications in psychiatric disorders due to its serotonergic modulation.

Research has indicated that Ketanserin may have roles in neuropharmacology, particularly concerning mood disorders where serotonin dysregulation is implicated. Additionally, it serves as a valuable tool in experimental studies involving serotonin receptor dynamics .

Properties

CAS Number

74050-98-9

Product Name

Ketanserin

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)

InChI Key

FPCCSQOGAWCVBH-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O

Solubility

Soluble in DMSO

Synonyms

3-(2-(4-(4-Fluorobenzoyl)piperidinol)ethyl)-2,4(1H,3H)-quinazolinedione
Ketanserin
R 41,468
R 41468
R-41,468
R-41468
R41,468
R41468

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.